

AZD5597: Comprehensive Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name:	AZD5597
CAS No.:	924641-59-8
Cat. No.:	B1683948

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potent Cyclin-Dependent Kinase (CDK) inhibitor, **AZD5597**. This information is intended for laboratory research use only.

Introduction

AZD5597 is a powerful and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with IC₅₀ values of 2 nM for both enzymes.[1][2] By targeting these key regulators of the cell cycle, **AZD5597** effectively halts cell cycle progression and exhibits potent anti-proliferative activity against a variety of cancer cell lines.[3][4] These characteristics make it a valuable tool for cancer research and drug development.

Physicochemical Properties

- Molecular Formula: C₂₃H₂₈FN₇O
- Molecular Weight: 437.51 g/mol [3]
- Appearance: Solid powder[3]

- Purity: Typically $\geq 98\%$

Solubility

AZD5597 exhibits varying solubility depending on the solvent. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but poorly soluble in water.[2][3] For aqueous-based experimental systems, the use of co-solvents or specific formulations is necessary.

Table 1: Quantitative Solubility Data

Solvent	Solubility	Notes
DMSO	≥ 15.65 mg/mL	-
Ethanol	≥ 12.7 mg/mL	-
Water	≥ 1.82 mg/mL	Requires sonication to aid dissolution.[2]
In vivo Formulation 1	≥ 2.5 mg/mL	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
In vivo Formulation 2	≥ 2.5 mg/mL	10% DMSO, 90% (20% SBE- β -CD in Saline)
In vivo Formulation 3	≥ 2.5 mg/mL	10% DMSO, 90% Corn Oil

Solution Preparation Protocols

Accurate and consistent solution preparation is critical for reproducible experimental results. The following protocols are recommended for preparing **AZD5597** solutions for in vitro and in vivo studies.

In Vitro Stock Solution Preparation (DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- **AZD5597** powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer

Protocol:

- **Weighing:** Accurately weigh the desired amount of **AZD5597** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.375 mg of **AZD5597** (Molecular Weight = 437.51 g/mol).
- **Solvent Addition:** Add the calculated volume of DMSO to the vial containing the **AZD5597** powder. For 4.375 mg, add 1 mL of DMSO.
- **Dissolution:** Vortex the solution until the **AZD5597** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[3]

In Vivo Formulation Preparation

For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity. The following are examples of commonly used formulations. It is crucial to prepare these solutions fresh on the day of use.

Important Considerations:

- Always start by preparing a concentrated stock solution in DMSO.
- Add co-solvents sequentially and ensure the solution is clear before adding the next component.
- Sonication or gentle heating can be used to aid dissolution if precipitation occurs.

Materials:

- **AZD5597**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure (for a final concentration of 2.5 mg/mL):

- Prepare a 25 mg/mL stock solution of **AZD5597** in DMSO.
- In a sterile tube, add 100 μ L of the 25 mg/mL **AZD5597** stock solution.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is clear.
- Add 450 μ L of saline to reach a final volume of 1 mL. Mix well before administration.

Materials:

- **AZD5597**
- DMSO
- 20% (w/v) Sulfobutyl ether β -cyclodextrin (SBE- β -CD) in Saline

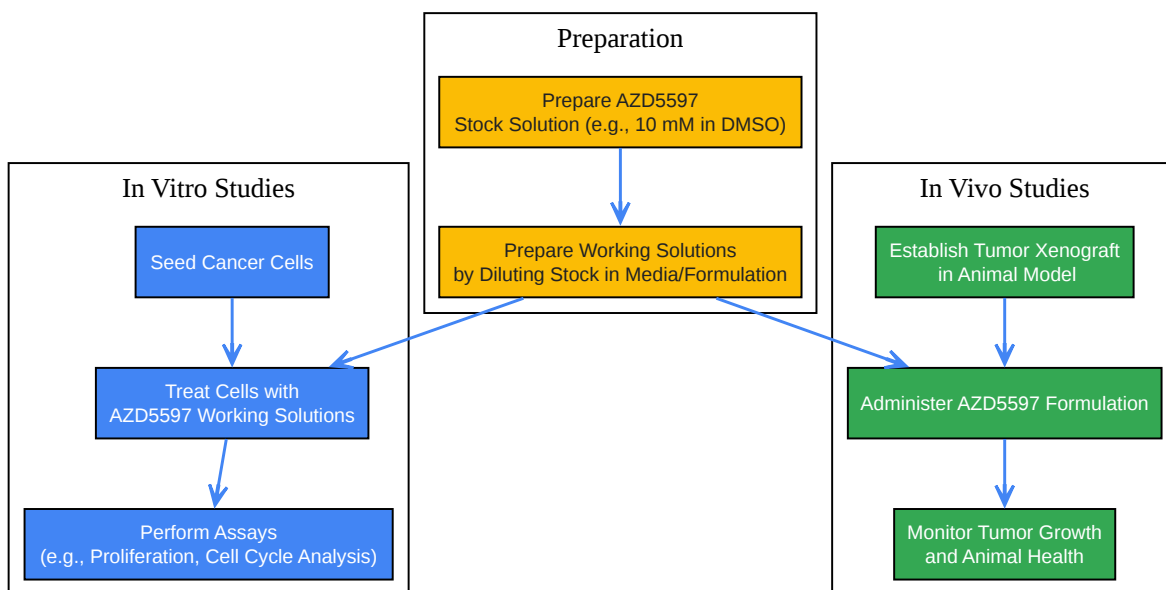
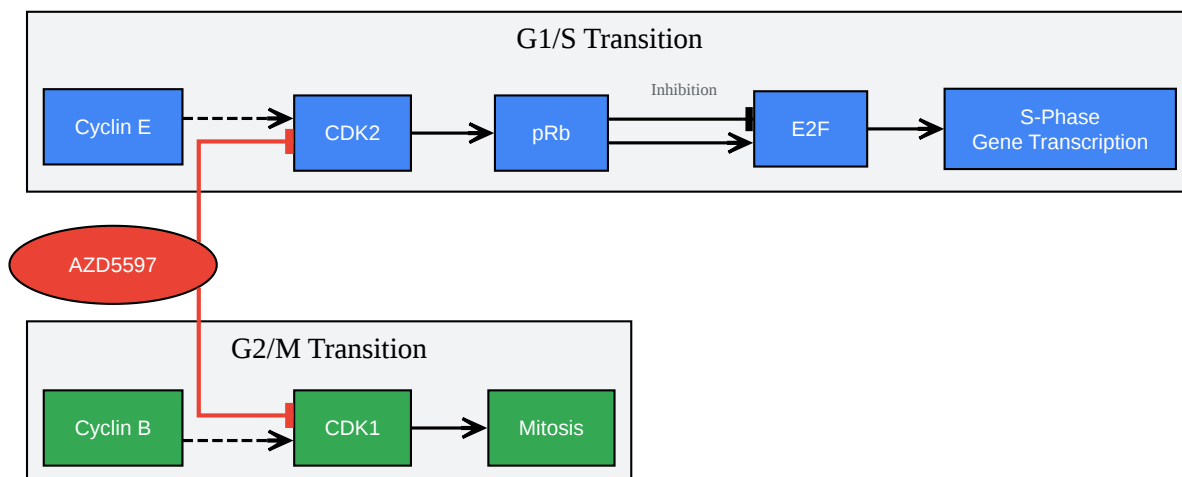
Procedure (for a final concentration of 2.5 mg/mL):

- Prepare a 25 mg/mL stock solution of **AZD5597** in DMSO.
- In a sterile tube, add 100 μ L of the 25 mg/mL **AZD5597** stock solution.
- Add 900 μ L of 20% SBE- β -CD in saline.

- Mix thoroughly until the solution is clear.

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

AZD5597 exerts its anti-proliferative effects by inhibiting CDK1 and CDK2. These kinases are essential for the progression of the cell cycle through the G1/S and G2/M checkpoints. By inhibiting their activity, **AZD5597** induces cell cycle arrest, preventing cancer cells from dividing and proliferating.



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